molecular formula C15H22N2 B1373543 7-Benzyl-2,7-diazaspiro[4.5]decane CAS No. 1086395-18-7

7-Benzyl-2,7-diazaspiro[4.5]decane

Cat. No.: B1373543
CAS No.: 1086395-18-7
M. Wt: 230.35 g/mol
InChI Key: OFLZQYXCNCHXGP-UHFFFAOYSA-N
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Description

7-Benzyl-2,7-diazaspiro[4.5]decane is a chemical compound with the molecular formula C15H22N2 and a molecular weight of 230.35 g/mol It is a spiro compound, which means it contains a spirocyclic structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Benzyl-2,7-diazaspiro[4.5]decane typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of a benzylamine derivative with a cyclic ketone in the presence of a suitable catalyst. The reaction conditions often include:

    Temperature: Room temperature to moderate heating

    Catalyst: Acidic or basic catalysts, depending on the specific reaction pathway

    Solvent: Common organic solvents such as ethanol or dichloromethane

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

7-Benzyl-2,7-diazaspiro[4.5]decane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Lithium aluminum hydride in anhydrous ether

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction could produce a fully saturated spiro compound.

Scientific Research Applications

7-Benzyl-2,7-diazaspiro[4.5]decane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Industry: It may be used in the development of new materials with unique properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 7-Benzyl-2,7-diazaspiro[4.5]decane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can provide a rigid framework that enhances binding affinity and specificity. Pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    2,7-Diazaspiro[4.5]decane: Lacks the benzyl group, which may affect its reactivity and binding properties.

    7-Phenyl-2,7-diazaspiro[4.5]decane: Similar structure but with a phenyl group instead of a benzyl group, which can influence its chemical behavior and applications.

Uniqueness

7-Benzyl-2,7-diazaspiro[4.5]decane is unique due to the presence of the benzyl group, which can enhance its reactivity and potential interactions in biological systems. This structural feature distinguishes it from other spirocyclic compounds and may provide advantages in specific applications, such as drug design and material science.

Properties

IUPAC Name

7-benzyl-2,7-diazaspiro[4.5]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2/c1-2-5-14(6-3-1)11-17-10-4-7-15(13-17)8-9-16-12-15/h1-3,5-6,16H,4,7-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFLZQYXCNCHXGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCNC2)CN(C1)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30677269
Record name 7-Benzyl-2,7-diazaspiro[4.5]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30677269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1086395-18-7
Record name 7-(Phenylmethyl)-2,7-diazaspiro[4.5]decane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1086395-18-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Benzyl-2,7-diazaspiro[4.5]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30677269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-benzyl-2,7-diazaspiro[4.5]decane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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